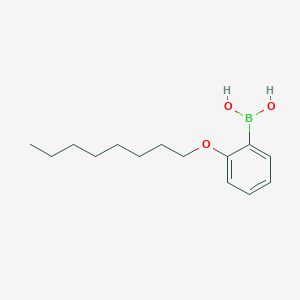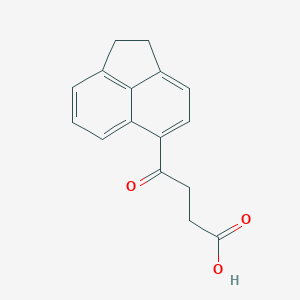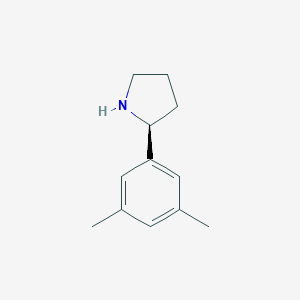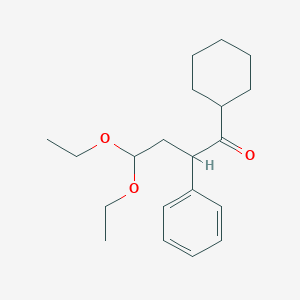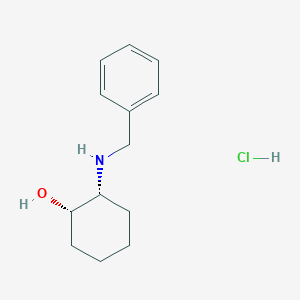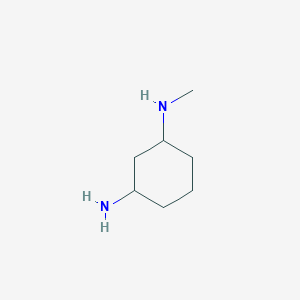
n1-Methylcyclohexane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Methylcyclohexane-1,3-diamine is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This diamine is a cyclic amine with two primary amine groups attached to a cyclohexane ring, making it an important building block in organic chemistry.
Mécanisme D'action
The mechanism of action of N1-Methylcyclohexane-1,3-diamine is not yet fully understood. However, it is believed to act as a ligand for various receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. This interaction can lead to a variety of biochemical and physiological effects.
Biochemical and physiological effects:
N1-Methylcyclohexane-1,3-diamine has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N1-Methylcyclohexane-1,3-diamine in lab experiments is its stability and ease of use. It is also relatively inexpensive and readily available. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of N1-Methylcyclohexane-1,3-diamine. One potential avenue of research is the development of new drugs based on this compound. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields of science.
In conclusion, N1-Methylcyclohexane-1,3-diamine is a compound with unique properties and potential applications in various fields of science. While its mechanism of action is not yet fully understood, it has been shown to have a variety of biochemical and physiological effects that make it an important compound for further study.
Méthodes De Synthèse
The synthesis of N1-Methylcyclohexane-1,3-diamine involves the reaction of cyclohexanone with methylamine in the presence of sodium borohydride. This reaction results in the formation of N1-Methylcyclohexane-1,3-diamine, which can be purified by recrystallization.
Applications De Recherche Scientifique
N1-Methylcyclohexane-1,3-diamine has been extensively studied for its potential applications in various fields of science. In chemical synthesis, it is used as a building block in the preparation of various organic compounds. It has also been studied for its potential use in the development of new drugs due to its unique properties.
Propriétés
Numéro CAS |
1314927-59-7 |
|---|---|
Formule moléculaire |
C7H16N2 |
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
1-N-methylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-9-7-4-2-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
VSZFBKJHIUYKMK-UHFFFAOYSA-N |
SMILES |
CNC1CCCC(C1)N |
SMILES canonique |
CNC1CCCC(C1)N |
Synonymes |
N1-Methylcyclohexane-1,3-diaMine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)
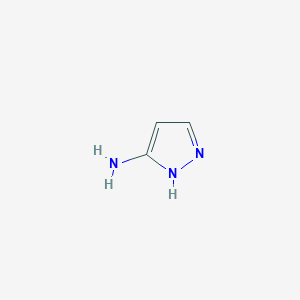


![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)
